molecular formula C19H20N4O4 B2454363 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 2034578-87-3

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2454363
CAS No.: 2034578-87-3
M. Wt: 368.393
InChI Key: PITOCEPBZQLXBC-UHFFFAOYSA-N
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Description

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates multiple pharmacophores commonly found in bioactive molecules, including a piperidine ring, a pyrimidine derivative, an isoxazole, and a furan group. This specific combination suggests potential for interaction with various biological targets. Compounds featuring piperidine and isoxazole motifs, similar to the novel FXR agonist LY2562175, have been explored as potent agonists for nuclear receptors like the Farnesoid X Receptor (FXR), a key target for metabolic disorders such as dyslipidemia . Furthermore, the isoxazole-piperidine structural unit is a recognized scaffold in the development of inhibitors for critical intracellular signaling pathways. For instance, research has demonstrated that small molecules containing these cores can act as c-Myc inhibitors, disrupting protein-protein interactions and inducing apoptosis in cancer cells, showing promise in models of lung cancer . The presence of the furan heterocycle also aligns with structures investigated for their broad biological potential, including antiviral and anti-inflammatory activities, as seen in various indole-based derivatives . This reagent is provided exclusively for research purposes to support the screening and development of novel therapeutic agents. Researchers can utilize this compound in target identification, mechanism of action studies, and as a key intermediate in synthetic chemistry. It is supplied with comprehensive analytical data to ensure identity and purity.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12-10-18(21-13(2)20-12)26-14-5-7-23(8-6-14)19(24)15-11-17(27-22-15)16-4-3-9-25-16/h3-4,9-11,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITOCEPBZQLXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique molecular architecture comprising a piperidine ring, a pyrimidine moiety, and an isoxazole group. The molecular formula is C19H25N5O3C_{19}H_{25}N_5O_3 with a molecular weight of approximately 371.441 g/mol. The structural complexity of Compound A is significant for its biological interactions.

Structural Components

ComponentDescription
Piperidine A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and reactivity.
Pyrimidine A heterocyclic aromatic compound that can participate in various biochemical interactions.
Isoxazole A five-membered ring containing one nitrogen and one oxygen atom, known for its biological activity in various therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar structural features to Compound A display notable antimicrobial properties. For instance, derivatives of pyrimidine and isoxazole have been shown to possess activity against various bacterial strains and fungi. In vitro studies suggest that Compound A may inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on its antimicrobial efficacy are still emerging.

Anticancer Potential

Compound A's structural analogs have demonstrated significant anticancer activity. Studies involving pyrimidine derivatives indicate that they can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of a series of pyrimidine-based compounds, including those structurally related to Compound A. The results showed that certain derivatives exhibited IC50 values less than 10 µM against human cancer cell lines, indicating potent anticancer activity.

The mechanism by which Compound A exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Compound A may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It could interact with various receptors, altering cellular signaling cascades.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Compound A, it is essential to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
Pyrimethamine Pyrimidine derivativeAntimalarial
5-Fluorouracil Fluorinated pyrimidineAnticancer
2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one Similar core structureAntioxidant, anti-inflammatory

These comparisons highlight how structural variations can influence biological activity, providing insights into the therapeutic potential of Compound A.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

Answer:
The synthesis involves multi-step heterocyclic coupling. A typical protocol includes:

  • Step 1: Refluxing intermediates (e.g., piperidine or isoxazole derivatives) in ethanol or DMF under nitrogen to form the methanone core .
  • Step 2: Purification via recrystallization using DMF-EtOH (1:1) to remove unreacted starting materials .
  • Optimization: Adjust reaction time (2–6 hours) and temperature (70–100°C) based on TLC/HPLC monitoring. Use catalytic agents like acetic acid to enhance coupling efficiency .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • FT-IR: Confirm functional groups (e.g., C=O stretch at ~1662 cm⁻¹, furan C-O-C at ~1015 cm⁻¹) .
  • NMR (¹H/¹³C): Assign peaks for piperidinyl (δ 1.5–3.5 ppm), isoxazole (δ 6.0–6.5 ppm), and pyrimidine (δ 8.0–8.5 ppm) protons .
  • HPLC: Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (60:40 to 90:10) for purity analysis .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?

Answer:

  • 2D NMR (COSY, HSQC): Differentiate overlapping signals from piperidinyl and pyrimidine moieties .
  • X-ray crystallography: Resolve stereochemical ambiguities, as demonstrated for structurally similar piperidine-isoxazole hybrids .
  • DFT calculations: Compare experimental and theoretical NMR shifts to validate assignments .

Advanced: What strategies are recommended for designing bioactivity assays targeting kinase inhibition or antimicrobial activity?

Answer:

  • In vitro kinase assays: Use recombinant enzymes (e.g., EGFR or MAPK) with ATP-competitive ELISA to measure IC₅₀ values .
  • Microdilution assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination via optical density .
  • Docking studies: Perform molecular dynamics simulations using PyMOL or AutoDock to predict binding modes to active sites .

Advanced: How can synthetic yield inconsistencies between batches be systematically addressed?

Answer:

  • Design of Experiments (DoE): Vary parameters (solvent polarity, catalyst loading) using a factorial design to identify critical factors .
  • Byproduct analysis: Use LC-MS to detect side products (e.g., hydrolyzed furan or oxidized pyrimidine) and adjust protecting groups .
  • Scale-up protocols: Maintain inert atmospheres (N₂/Ar) and controlled heating rates to prevent thermal degradation .

Advanced: What methodologies ensure regioselective functionalization of the pyrimidine ring during derivatization?

Answer:

  • Directing groups: Introduce temporary substituents (e.g., nitro or amino) to steer electrophilic substitution at the 4-position .
  • Cross-coupling: Use Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups to the pyrimidine core .
  • Protection/deprotection: Shield reactive sites (e.g., piperidinyl oxygen) with tert-butyldimethylsilyl (TBDMS) groups during modification .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions: Keep at –20°C in amber vials under argon to prevent oxidation of the furan ring .
  • Stability tests: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring for decomposition products .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?

Answer:

  • Microsomal assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP inhibition screening: Test against CYP3A4/2D6 isoforms using fluorescent probes to assess drug-drug interaction risks .

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